2-Amino-2-benzyl-3-phenylpropanoic acid
Overview
Description
2-Amino-2-benzyl-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Resolution and Synthesis
- Shiraiwa et al. (2002) explored the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid to synthesize optically active 2-amino-2-methyl-3-phenylpropanoic acid. They achieved optical purities of about 90% through preferential crystallization and recrystallization processes (Shiraiwa et al., 2002).
- In a similar vein, Shiraiwa et al. (2003) focused on preparing optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution. They utilized various resolving agents and achieved high optical purities for the product (Shiraiwa et al., 2003).
Radioactive Labeling for Pharmacological Studies
- Maleki et al. (2019) reported on the preparation of Carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic Acid as a Metallo-beta-lactamases Inhibitor. This labeled product is significant for in vivo pharmacological studies, providing insights into the mechanism of action of this enzyme inhibitor (Maleki et al., 2019).
Peptide Modification and Biological Applications
- Ni et al. (2015) synthesized a novel amino acid derivative for peptide modification and live cell labeling. This derivative showed potential for use as an analogue in peptide modification with significant biological activity (Ni et al., 2015).
- Badorrey et al. (2003) developed an efficient synthesis method for (S)-α-benzyl-α-methyl-β-alanine from (R)- and (S)-2-cyano-2-methyl-3-phenylpropanoic acid, showcasing the potential of these compounds in the production of α,α-disubstituted β-amino acids (Badorrey et al., 2003).
Application in Molecular Machines
- Biagini et al. (2020) investigated the use of 2-cyano-2-phenylpropanoic acid as a fuel for acid-base driven molecular machines. Their research contributes to understanding the mechanisms behind these molecular machines and optimizing their operation (Biagini et al., 2020).
properties
IUPAC Name |
2-amino-2-benzyl-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-16(15(18)19,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKZHNIMMJPKLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978442 | |
Record name | alpha-Benzylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6278-96-2 | |
Record name | NSC34508 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Benzylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.